molecular formula C14H15N3O2 B5547546 2-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-6-hydroxy-3(2H)-pyridazinone

2-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-6-hydroxy-3(2H)-pyridazinone

Cat. No.: B5547546
M. Wt: 257.29 g/mol
InChI Key: VMTACTMCEADZKB-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-6-hydroxy-3(2H)-pyridazinone is a heterocyclic compound that features both isoquinoline and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-6-hydroxy-3(2H)-pyridazinone typically involves multi-step organic synthesis. One common approach is the condensation of 3,4-dihydroisoquinoline with a suitable pyridazinone precursor under acidic or basic conditions. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like sulfuric acid or Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-6-hydroxy-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the isoquinoline or pyridazinone rings .

Scientific Research Applications

2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-6-hydroxy-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic uses, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-6-hydroxy-3(2H)-pyridazinone involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of certain kinases or interact with DNA to exert its anticancer properties .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1H-pyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(15-13)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTACTMCEADZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C(=O)C=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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